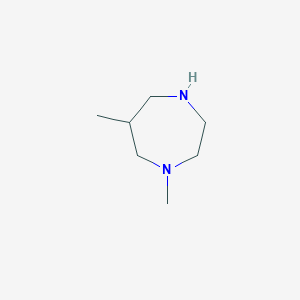![molecular formula C20H12Cl2F3N3O B2659077 3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-16-1](/img/structure/B2659077.png)
3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Transformations
Studies on benzimidazole and pyridinone derivatives highlight their versatility in chemical synthesis and transformations. For instance, chemical transformations of benzimidazole-pyrrolidinone derivatives have been explored, indicating the potential for synthesizing a wide range of substituted benzimidazoles with various functional groups, such as pyrrolidine and hydrazone fragments (R. Vaickelionienė, B. Sapijanskaitė, V. Mickevičius, 2012). These transformations demonstrate the compound's utility in generating diverse chemical entities for further research and development.
Catalytic Activity
Benzimidazolium salts and their complexes have been reported to exhibit catalytic activity in carbon-carbon bond-forming reactions, highlighting the potential application of related compounds in catalysis. Specifically, N-methylphthalimide-substituted benzimidazolium salts and their palladium complexes have shown efficacy in Suzuki–Miyaura cross-coupling and arylation reactions, providing a highly efficient route for the formation of asymmetric biaryl compounds (S. Akkoç, Yetkin Gök, I. Ilhan, Veysel Kayser, 2016).
Chemosensory Materials
Polymers incorporating benzimidazole and pyridyl groups have been synthesized for use as chemosensory materials. These materials demonstrate responsiveness to metal ions and protons, offering potential applications in the detection of specific chemical species. For example, polyfluorenes with benzimidazole and pyridyl groups in the side chain have shown selectivity towards transition metal ions, indicating their utility in developing tailored sensory materials (B. Du, Ransheng Liu, Y. Zhang, Wei Yang, Wenbin Sun, Mingliang Sun, Junbiao Peng, Yong Cao, 2007).
Luminescence Properties
Chloroplatinum(II) complexes of benzimidazolylpyridine derivatives have exhibited remarkable luminescence enhancement in water, triggered by specific anions. This property suggests the potential use of such compounds in the development of luminescent materials or sensors, especially in aqueous environments (Jianjun Liang, Xiaorui Zheng, Lipeng He, Huanting Huang, W. Bu, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[5,6-dichloro-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O/c21-14-8-16-17(9-15(14)22)28(18(27-16)13-5-2-6-26-19(13)29)10-11-3-1-4-12(7-11)20(23,24)25/h1-9H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJJSCOXXAIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2658995.png)
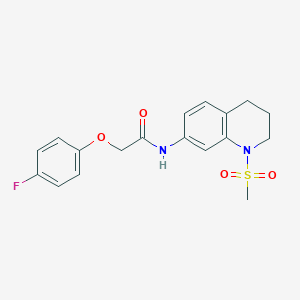
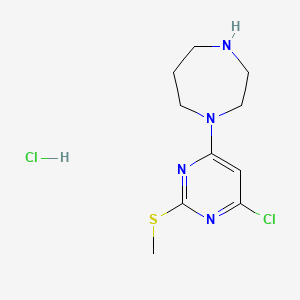
![2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2659000.png)
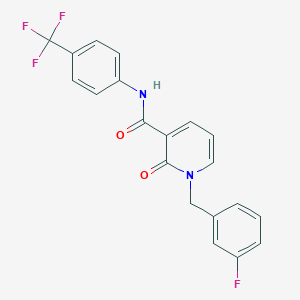
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2659003.png)
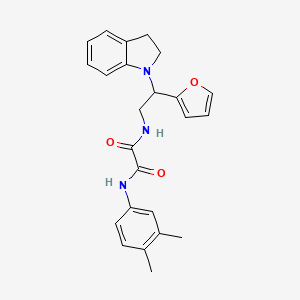
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)
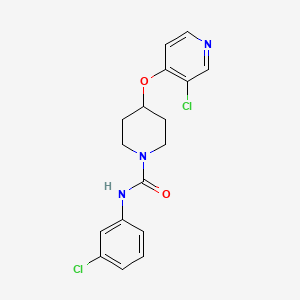
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2659009.png)

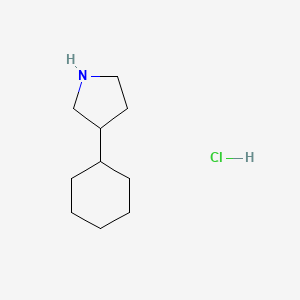
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
